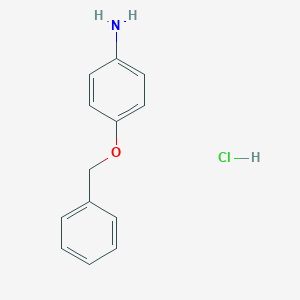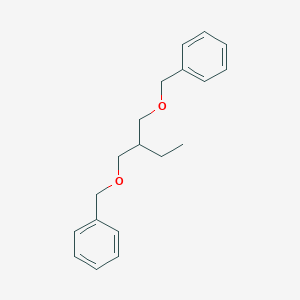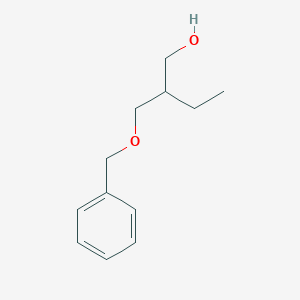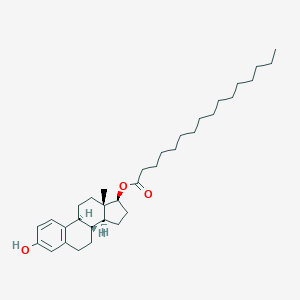
4-Benzyloxyaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyloxyaniline hydrochloride (4-BOAH) is a synthetic compound that has been used for a variety of scientific applications. It is an important building block in the synthesis of a wide range of compounds, including pharmaceuticals and other compounds with biological activity. 4-BOAH is also used in the synthesis of various other compounds, such as dyes, pigments, and other compounds used in the production of plastics and other materials. 4-BOAH is a versatile compound and has been used in a variety of scientific applications due to its unique properties.
科学的研究の応用
Organic Synthesis : It is used in the solid-phase synthesis of N-unsubstituted beta-lactams and secondary amides, providing moderate to excellent yields (45-91%) and high purity (93-99%) (Gordon & Balasubramanian, 2001).
Mutagenicity Studies : 4-Chloromethylbiphenyl, a related compound, significantly enhances the bacterial mutagenicity and cell-transforming properties of benzyl chloride, indicating its potential as a carcinogen and a useful chemical for short-term mutagenicity tests (Ashby et al., 1981).
Material Science : 4-(n-octyloxy)aniline-based dendrimers, which are structurally related, show promise for creating novel organic materials with mesogenic properties, relevant in the field of liquid crystal technology (Morar et al., 2018).
Pharmaceutical Research : Novel benzoxazines containing glycidyl groups, derived from related compounds, are used as catalysts for ring-opening polymerization, distinguishing between epoxy and benzoxazine ring openings, which is significant in polymer chemistry (Andreu et al., 2006).
Drug Discovery : Certain compounds derived from benzyloxyaniline, such as 3,4-(methylenedioxy)aniline-derived semicarbazones, show potential as multifunctional inhibitors for neurodegenerative diseases without neurotoxicity (Tripathi et al., 2016).
Chemical Defense and Agriculture : Hydroxamic acids, including those derived from benzyloxyaniline, are crucial in cereal defense against pests and diseases, and in the detoxification of herbicides (Niemeyer, 1988).
Antimicrobial Research : Novel quinazolinone derivatives, synthesized with various aromatic amines including benzyloxyaniline, exhibit promising antimicrobial activity (Habib et al., 2013).
Safety and Hazards
4-Benzyloxyaniline hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-Benzyloxyaniline hydrochloride can be achieved by the reaction of 4-nitrophenyl ether with aniline followed by reduction of the nitro group to an amino group and subsequent reaction with hydrochloric acid.", "Starting Materials": ["4-nitrophenyl ether", "aniline", "hydrochloric acid", "sodium dithionite", "sodium hydroxide", "diethyl ether", "water"], "Reaction": ["Step 1: Dissolve 4-nitrophenyl ether and aniline in diethyl ether and add sodium dithionite as a reducing agent.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 3: Extract the product with diethyl ether and dry over magnesium sulfate.", "Step 4: Dissolve the product in hydrochloric acid to obtain 4-Benzyloxyaniline hydrochloride." ] } | |
CAS番号 |
51388-20-6 |
分子式 |
C13H14ClNO |
分子量 |
235.71 g/mol |
IUPAC名 |
hydron;4-phenylmethoxyaniline;chloride |
InChI |
InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H |
InChIキー |
KQBDLOVXZHOAJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl |
正規SMILES |
[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-] |
その他のCAS番号 |
51388-20-6 |
ピクトグラム |
Irritant |
同義語 |
4-(Phenylmethoxy)benzeneamine Hydrochloride; 4-(Phenylmethoxy)aniline Hydrochloride; 4-Benzyloxyaniline Hydrochloric Acid Salt; 4-Benzyloxyphenylamine Hydrochloride; 4-[(Phenylmethyl)oxy]aniline Hydrochloride; p-(Benzyloxy)aniline Hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)


![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)







![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)
